4-(2-chlorophenyl)-1-(3-fluorophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione
Overview
Description
4-(2-chlorophenyl)-1-(3-fluorophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione is an intricate organic compound that stands out due to its potential applications across various scientific disciplines. Characterized by its distinct chlorinated and fluorinated phenyl groups fused with a furo-pyridine core, this compound demonstrates unique chemical properties which make it relevant for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-chlorophenyl)-1-(3-fluorophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione typically involves multi-step organic reactions. Initial steps often include the formation of intermediates via condensation reactions between substituted anilines and dicarbonyl compounds, followed by cyclization. Common solvents and reagents such as acetic acid and catalytic amounts of bases or acids are used to facilitate these reactions under controlled temperature conditions.
Industrial Production Methods: In an industrial context, large-scale synthesis of this compound might involve the use of automated continuous flow reactors to ensure consistent reaction conditions and yield. The scalability of these methods ensures a steady production of high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: It undergoes oxidation reactions, where it can form new products with increased oxygen content, possibly creating quinone-like structures.
Reduction: Reductive reactions could potentially be employed to modify the phenyl groups or the pyridine ring, though specific reduction products would depend on the reagents used.
Substitution: Due to the presence of halogens, the compound is susceptible to nucleophilic substitution reactions, where halogens can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA) under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride, typically under inert atmosphere conditions.
Substitution: Sodium methoxide or other alkoxide bases, often in polar aprotic solvents.
Major Products:
Oxidation: Formation of highly oxidized intermediates and potentially new ring structures.
Reduction: De-halogenated products or reduced aromatic systems.
Substitution: Introduction of new functional groups replacing the halogen atoms.
Scientific Research Applications
Chemistry: The unique structure of 4-(2-chlorophenyl)-1-(3-fluorophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione makes it a valuable compound for studying reaction mechanisms, particularly in halogenated systems. It's also utilized in the synthesis of more complex molecules via cross-coupling reactions.
Biology: In biological research, this compound can serve as a probe to study enzyme-substrate interactions and pathways involving halogenated aromatic compounds. Its unique structure makes it a candidate for binding studies in enzyme inhibition and receptor interaction.
Medicine: Potential medicinal applications include its use as a scaffold for developing new pharmaceuticals. The presence of halogens and a pyridine core suggests possible activity against various biological targets, which can be fine-tuned by further modifications.
Industry: Industrially, derivatives of this compound might be used in materials science, particularly in the development of new polymers or advanced materials with specialized properties.
Mechanism of Action
The specific mechanism of action for 4-(2-chlorophenyl)-1-(3-fluorophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione depends on its application. In biological systems, it may interact with molecular targets through its aromatic rings and halogen atoms, binding to active sites on enzymes or receptors. The pathways involved likely include halogen bonding and π-π stacking interactions.
Comparison with Similar Compounds
2-chlorophenyl derivatives of pyridines.
Fluorophenyl-substituted furo[3,4-b]pyridines.
Compounds with dual halogenated phenyl groups attached to heterocyclic cores.
Properties
IUPAC Name |
4-(2-chlorophenyl)-1-(3-fluorophenyl)-4,7-dihydro-3H-furo[3,4-b]pyridine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClFNO3/c20-15-7-2-1-6-13(15)14-9-17(23)22(12-5-3-4-11(21)8-12)16-10-25-19(24)18(14)16/h1-8,14H,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBEUSAWZLNHEEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(COC2=O)N(C1=O)C3=CC(=CC=C3)F)C4=CC=CC=C4Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClFNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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